LogP Differential: 1,3-Dichloro-6-methylisoquinoline vs. Unsubstituted Parent 1,3-Dichloroisoquinoline
The computed partition coefficient (XLogP3-AA) of 1,3-dichloro-6-methylisoquinoline is 4.4, compared with a measured/calculated LogP of approximately 3.54 for the parent compound 1,3-dichloroisoquinoline lacking the 6-methyl group [1]. This difference of approximately 0.86 log units represents a roughly 7.2-fold increase in predicted octanol–water partition coefficient, substantially altering the compound's predicted membrane permeability and distribution behaviour in biological assays .
| Evidence Dimension | Lipophilicity (Octanol–Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 (CID 46739351, PubChem 2025 release) |
| Comparator Or Baseline | 1,3-Dichloroisoquinoline (CAS 7742-73-6): LogP = 3.54 (ChemSrc); XLogP3-AA ≈ 3.5 |
| Quantified Difference | ΔLogP ≈ +0.86 (approximately 7.2-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release); comparator LogP from ChemSrc and Chem960 databases |
Why This Matters
A LogP difference of this magnitude directly impacts chromatographic retention (HPLC method development) and predicted passive membrane permeability (Lipinski analysis), making the 6-methyl derivative a distinct tool compound for probing lipophilicity–activity relationships in medicinal chemistry campaigns.
- [1] PubChem. 1,3-Dichloro-6-methylisoquinoline (CID 46739351): XLogP3-AA 4.4; 1,3-Dichloroisoquinoline (CID 298625): XLogP3-AA ~3.5. https://pubchem.ncbi.nlm.nih.gov View Source
